4-nitro-N'-methoxybenzenecarboximidamide
Description
4-Nitro-N'-methoxybenzenecarboximidamide is a benzenecarboximidamide derivative characterized by a nitro (-NO₂) group at the para position and a methoxy (-OCH₃) group attached to the N'-hydroxyimino moiety. This compound belongs to a broader class of amidoximes and carboximidamides, which are widely studied for their applications in medicinal chemistry, coordination chemistry, and materials science . The nitro group enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitution reactions, while the methoxy substituent may modulate solubility and steric interactions .
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N'-methoxy-4-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O3/c1-14-10-8(9)6-2-4-7(5-3-6)11(12)13/h2-5H,1H3,(H2,9,10) |
InChI Key |
ZAXGHRUGZMXLPC-UHFFFAOYSA-N |
Isomeric SMILES |
CO/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-methoxybenzenecarboximidamide typically involves the nitration of a suitable benzene derivative followed by the introduction of the methoxy and carboximidamide groups. One common method involves the nitration of N-methoxybenzamide to introduce the nitro group at the para position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
Industrial production of 4-nitro-N’-methoxybenzenecarboximidamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-methoxybenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed
Reduction: 4-amino-N’-methoxybenzenecarboximidamide.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-nitro-N’-methoxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-nitro-N’-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules .
Comparison with Similar Compounds
N-Hydroxy-4-nitrobenzenecarboximidamide (CAS 1613–86–1)
- Structure : Replaces the methoxy group with a hydroxy (-OH) substituent.
4-[(2-Fluorobenzyl)oxy]-N-hydroxybenzenecarboximidamide
- Structure : Features a 2-fluorobenzyloxy group instead of nitro-methoxy.
- Properties : The fluorobenzyl moiety introduces lipophilicity, improving membrane permeability in biological systems. This compound is explored for antimicrobial activity, contrasting with the nitro-methoxy derivative’s focus on synthetic utility .
4-Chloro-N-[(4-methoxybenzoyl)oxy]benzenecarboximidamide (CAS 68451-78-5)
- Structure : Chlorine substituent at the para position with a 4-methoxybenzoyloxy group.
- Properties : The chloro group increases electrophilicity, favoring reactions with nucleophiles like thiols or amines. The benzoyloxy group adds complexity to hydrolysis pathways compared to simpler methoxy derivatives .
Spectral Data
- 4-Nitro-N'-methoxybenzenecarboximidamide : Expected NMR signals include aromatic protons near δ 8.1–8.4 ppm (para-nitro) and a singlet for the methoxy group at δ ~3.8 ppm, based on analogs like 4-nitro-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide .
- N-Hydroxy-4-methoxybenzenecarboximidoyl chloride (CymitQuimica) : Displays a chloride-related downfield shift in the imidoyl region (δ 8.5–9.0 ppm) and methoxy resonance similar to the parent compound .
Key Physicochemical and Regulatory Data
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